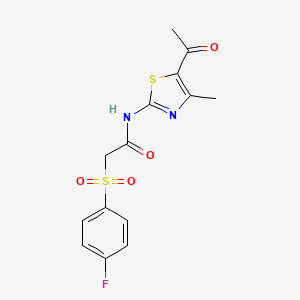

N-(5-acetyl-4-methylthiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-acetyl-4-methylthiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide, commonly known as AMF-26, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in drug development. AMF-26 is a sulfonamide derivative that has shown promising results in inhibiting the growth of cancer cells in vitro. In

Scientific Research Applications

Anticancer Activity

Synthesis and Evaluation in Cancer Research : A study synthesized derivatives of this compound, focusing on their potential as anticancer agents. Specifically, these compounds were tested for their antitumor activities against human lung adenocarcinoma cells and mouse embryoblast cell lines, revealing significant selective cytotoxicity and apoptotic effects in some derivatives (Evren et al., 2019).

Anticancer Evaluation of Related Compounds : Another study focused on the synthesis and characterization of 4-arylsulfonyl-1,3-oxazoles, a related group of compounds, and evaluated their anticancer activities. Certain derivatives showed high activity against specific cancer cell lines, indicating their potential as lead compounds for anticancer drug development (Zyabrev et al., 2022).

Immunotherapy Applications

Immunorestorative Properties : A study investigated the immunorestorative characteristics of a novel synthetic immunomodulator closely related to the chemical structure . The compound enhanced the cytolytic T-lymphocyte response in several experimental models, suggesting its potential in potentiating immune responses against weak antigens and in cancer therapy (Wang et al., 1988).

Modulation of Immune Response to Tumors : Another study on a similar compound demonstrated its ability to modify the reactivity of lymphoid cell populations affected by tumor growth. The compound augmented lymphocyte and macrophage responses, indicating its potential as an immunoadjuvant in cancer treatment (Wang et al., 2004).

Enzyme Inhibitory Activities

Inhibitory Potential Against Enzymes : A study synthesized N-substituted acetamides and evaluated their inhibition potential against enzymes like carbonic anhydrase and acetylcholinesterase. This indicates their potential use in diseases where enzyme inhibition is a therapeutic strategy (Virk et al., 2018).

Acetylcholinesterase Inhibitors : Compounds derived from 2-(4-substituted piperazine-1-yl)-N-[4-(2-methylthiazol-4-yl)phenyl]acetamide were found to inhibit acetylcholinesterase effectively, which could be relevant in the treatment of conditions like Alzheimer's disease (Yurttaş et al., 2013).

properties

IUPAC Name |

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-(4-fluorophenyl)sulfonylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13FN2O4S2/c1-8-13(9(2)18)22-14(16-8)17-12(19)7-23(20,21)11-5-3-10(15)4-6-11/h3-6H,7H2,1-2H3,(H,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKYBGFVQBRZCEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)CS(=O)(=O)C2=CC=C(C=C2)F)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13FN2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-acetyl-4-methylthiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-methylbenzyl)-6-(4-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2805260.png)

![3-[(5-Chloro-8-quinolinyl)oxy]-5-(trifluoromethyl)-2-pyridinecarbonitrile](/img/structure/B2805263.png)

![N-benzyl-N-(6-chlorobenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2805268.png)

![N-(4-acetylphenyl)-2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2805269.png)

![8-(2-chlorophenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2805275.png)

![3-[(2-fluorobenzyl)thio]-1-(2-oxo-2-piperidin-1-ylethyl)-1H-indole](/img/structure/B2805276.png)

![N'-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonyl)-4,6-bis(trifluoromethyl)pyridine-2-carbohydrazide](/img/structure/B2805277.png)

![Methyl 2-amino-2-[3-(4-ethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2805279.png)